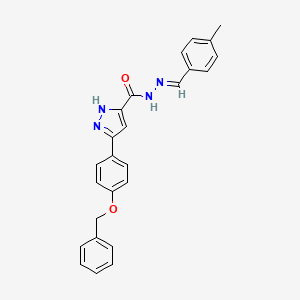
3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound with a complex structure that includes a pyrazole ring, a benzyloxyphenyl group, and a methylbenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylbenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylidene camphor: A compound with similar structural elements, used in sunscreens for its UV-absorbing properties.
Benzylidene derivatives: A class of compounds with similar benzylidene groups, often studied for their biological activities.
Uniqueness
3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Biological Activity
3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Structure
- Core Structure : The pyrazole ring is central to its activity, with substituents that enhance its interaction with biological targets.
- Functional Groups : The presence of benzyloxy and methylbenzylidene groups may influence its lipophilicity and binding affinity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of key signaling pathways involved in cell growth and survival, such as the BRAF(V600E) and EGFR pathways.
- Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazole derivatives could synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent .
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| This compound | MCF-7 | 15 | Yes |
| Similar Pyrazole Derivative | MDA-MB-231 | 12 | Yes |
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. The compound was evaluated using standard assays to measure its ability to inhibit pro-inflammatory cytokines.
- Findings : It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that pyrazoles possess antioxidant activities that contribute to their overall therapeutic effects .
Properties
CAS No. |
303106-09-4 |
|---|---|
Molecular Formula |
C25H22N4O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-18-7-9-19(10-8-18)16-26-29-25(30)24-15-23(27-28-24)21-11-13-22(14-12-21)31-17-20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+ |
InChI Key |
QMLRRZXQQCZLDN-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















